2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER
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Overview
Description
2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER is a chemical compound with the molecular formula C19H19NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenyl group and a carbobenzoxy (CBZ) protected amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylbut-2-enoic acid and CBZ-protected amino acids.
Reaction Conditions: The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, is essential for monitoring the reaction progress and verifying the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reduction reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER has a wide range of applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and pharmaceuticals.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID: This compound is similar in structure but lacks the methyl ester group.
4-PHENYLBUT-2-ENOIC ACID: This compound is a precursor in the synthesis of 2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER.
CBZ-PROTECTED AMINO ACIDS: These compounds share the CBZ-protected amino group but differ in their overall structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.
Properties
IUPAC Name |
3-O-benzyl 1-O-methyl 2-(1-amino-2-phenylethylidene)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-18(21)17(16(20)12-14-8-4-2-5-9-14)19(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQXSHDEVUVCBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(CC1=CC=CC=C1)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721199 |
Source
|
Record name | Benzyl methyl (1-amino-2-phenylethylidene)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106872-27-9 |
Source
|
Record name | Benzyl methyl (1-amino-2-phenylethylidene)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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